alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
CAS No.: 13725-15-0
Cat. No.: VC1702727
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13725-15-0 |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
| Standard InChI Key | FEYMRICSONQYOT-UHFFFAOYSA-N |
| SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
| Canonical SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Introduction
Chemical Identity and Properties
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is identified by several chemical descriptors and physical properties that define its molecular identity:
Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 13725-15-0, 18866-80-3 |
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
| RTECS Number | DO0606500 |
| InChI | InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
| InChIKey | FEYMRICSONQYOT-UHFFFAOYSA-N |
The compound is also known by several synonyms including N-Cyclopentylbutanephrine, WIN 515, and Protocatechuyl alcohol, alpha-(1-cyclopentylaminopropyl)- .
Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 72.7 Ų |
| Complexity | 268 |
| Undefined Atom Stereocenter Count | 2 |
These properties indicate the compound has moderate lipophilicity, significant hydrogen bonding capacity, and considerable structural flexibility . The presence of undefined stereocenters suggests potential stereoisomers with possibly different biological activities.
Structural Characteristics
Molecular Structure
The compound features several key structural components:
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A 3,4-dihydroxybenzyl alcohol core (protocatechuyl alcohol)
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A propyl chain with a hydroxyl group at the benzylic position
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A secondary amine linkage connecting to a cyclopentyl group
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Two chiral centers that can lead to multiple stereoisomers
The 3,4-dihydroxy pattern on the benzene ring constitutes a catechol moiety, known for its antioxidant properties and ability to chelate metal ions. The hydroxyl group at the benzylic position provides an additional site for hydrogen bonding and metabolic transformation .
Structural Features Contributing to Activity
The catechol moiety (3,4-dihydroxybenzyl alcohol) is recognized for its:
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Antioxidant activity through hydrogen donation
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Metal chelation properties
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Potential for oxidation to reactive quinones
The cyclopentylamino group introduces a hydrophobic component that can influence receptor binding, while the secondary amine provides a site for hydrogen bonding and potential protonation under physiological conditions.
Synthesis Methods
The synthesis of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol involves sophisticated organic chemistry techniques:
Multi-step Organic Reactions
The synthesis typically requires several chemical transformations with careful control of reaction conditions:
| Synthetic Approach | Key Considerations |
|---|---|
| Controlled Reaction Conditions | Temperature, pH, and reaction time optimization |
| Protection-Deprotection Strategies | For selective functionalization of hydroxyl groups |
| Stereoselective Synthesis | For controlling stereochemistry at chiral centers |
| Purification Techniques | Column chromatography, recrystallization |
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Biological Activity and Pharmacological Properties
| Biological Activity | Mechanism |
|---|---|
| Adrenergic Receptor Interaction | Structural similarity to adrenergic compounds suggests potential binding to adrenergic receptors |
| Antioxidant Activity | Catechol moiety can scavenge reactive oxygen species |
| Enzyme Inhibition | Potential inhibition of 11β-HSD1, impacting glucose metabolism |
| Neuroprotective Effects | Possible modulation of cholinergic activity and reduction of amyloid-beta accumulation |
The compound's structural features suggest it may have interactions with multiple biological targets, contributing to a complex pharmacological profile.
Toxicological Profile
Available toxicity data provides important information for safety assessment:
| Test Type | Route of Exposure | Species | Dose | Effect |
|---|---|---|---|---|
| LD50 | Intravenous | Mouse | 83 mg/kg | Lethal dose, 50% mortality |
This toxicity profile indicates moderate intravenous toxicity in mice, necessitating careful handling in research settings .
Ongoing Research Directions
Current research on this compound focuses on several key areas:
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Pharmacodynamic and pharmacokinetic studies to better understand its mechanism of action
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Development of improved derivatives with enhanced selectivity and reduced toxicity
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Exploration of its potential in amyloid-related diseases and other neurodegenerative conditions
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Investigation of structure-activity relationships to guide future drug development
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| Alpha-(1-Aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride | Primary amine instead of cyclopentylamino group | Different pharmacokinetics and receptor binding properties |
| 4-Hydroxybenzyl alcohol | Lacks the cyclopentylamino-propyl chain and has only one hydroxyl group | Significantly different biological activity profile |
| 3,4-Dihydroxybenzaldehyde | Contains an aldehyde instead of hydroxymethyl group and lacks the cyclopentylamino-propyl chain | Different reactivity and biological interactions |
These structural differences can lead to significant variations in pharmacological properties, highlighting the importance of specific structural features in determining biological activity .
Structure-Activity Relationships
Analysis of structure-activity relationships suggests:
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The catechol moiety is critical for antioxidant activity
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The cyclopentylamino group may enhance binding to specific receptor sites
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The hydroxyl group at the benzylic position contributes to the compound's metabolic profile
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Stereochemistry at the chiral centers may influence receptor selectivity and potency
Future Research Directions
Challenges and Opportunities
The development of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol as a therapeutic agent faces several challenges, including:
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Optimization of stereoselectivity in synthesis
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Enhancement of receptor selectivity to reduce potential side effects
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Improvement of pharmacokinetic properties
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Development of appropriate formulations for clinical use
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